REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:22]=[C:21]2[C:16]([CH2:17][CH2:18][C:19](=[O:23])[NH:20]2)=[CH:15][CH:14]=1.Cl.[Cl:25][C:26]1[C:31]([Cl:32])=[CH:30][CH:29]=[CH:28][C:27]=1[N:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1>O>[CH:29]1[CH:28]=[C:27]([N:33]2[CH2:38][CH2:37][N:36]([CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]3[CH:14]=[CH:15][C:16]4[CH2:17][CH2:18][C:19](=[O:23])[NH:20][C:21]=4[CH:22]=3)[CH2:35][CH2:34]2)[C:26]([Cl:25])=[C:31]([Cl:32])[CH:30]=1 |f:0.1.2,4.5|
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Name
|
|
Quantity
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60 g
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Type
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reactant
|
Smiles
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ClCCCCOC1=CC=C2CCC(NC2=C1)=O
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Name
|
|
Quantity
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69.6 g
|
Type
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reactant
|
Smiles
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Cl.ClC1=C(C=CC=C1Cl)N1CCNCC1
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Name
|
|
Quantity
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36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
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solvent
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Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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92.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
with stirring at 90 to 95° C. for about 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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Then, the reaction mixture was cooled to about 40° C.
|
Type
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FILTRATION
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Details
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the deposited crystals were collected by filtration
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Type
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CUSTOM
|
Details
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The crystals thus obtained
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Type
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WASH
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Details
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were washed with 240 ml of water
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Type
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DISSOLUTION
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Details
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dissolved in 900 ml of ethyl acetate
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Type
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ADDITION
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Details
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an azeotropic mixture of water/ethyl acetate (about 300 ml)
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Type
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DISTILLATION
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Details
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was distilled out
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
|
Details
|
The remaining solution was cooled to 0 to 5° C.
|
Type
|
FILTRATION
|
Details
|
the deposited crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
WASH
|
Details
|
were washed with 120 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure of 50 Torr, at 50 to 60° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C(C(=C(C1)Cl)Cl)N2CCN(CC2)CCCCOC=3C=CC4=C(C3)NC(=O)CC4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.4 g | |
YIELD: PERCENTYIELD | 92.8% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |